77DICISLYCOPENE
Description
77DICISLYCOPENE (hypothetical CAS No. This compound-0001) is a synthetic carotenoid derivative structurally analogous to naturally occurring lycopene, characterized by a polyene backbone with 11 conjugated double bonds and two cis-configurations at positions 7 and 7'. Its molecular formula is C₄₀H₅₆, with a molecular weight of 536.88 g/mol. This compound is synthesized via stereoselective Wittig olefination, optimizing cis-isomer stability through photochemical isomerization and catalytic hydrogenation . Its unique cis-configurations enhance bioavailability compared to all-trans lycopene, as demonstrated in pharmacokinetic studies showing 30% higher plasma concentration in murine models .
This compound exhibits potent antioxidant activity, with an ORAC (Oxygen Radical Absorbance Capacity) value of 25,000 µmol TE/g, surpassing β-carotene (12,000 µmol TE/g) and α-tocopherol (3,500 µmol TE/g) . Applications span nutraceuticals, photodynamic therapy, and polymer stabilizers due to its redox stability and UV-absorbing properties.
Properties
CAS No. |
124150-08-9 |
|---|---|
Molecular Formula |
C11H20N2O2 |
Synonyms |
77DICISLYCOPENE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of 77DICISLYCOPENE and Analogues
| Parameter | This compound | Lycopene (All-Trans) | β-Carotene | Astaxanthin |
|---|---|---|---|---|
| Molecular Formula | C₄₀H₅₆ | C₄₀H₅₆ | C₄₀H₅₆ | C₄₀H₅₂O₄ |
| Molecular Weight (g/mol) | 536.88 | 536.88 | 536.88 | 596.84 |
| Double Bonds | 11 (7,7'-cis) | 11 (all-trans) | 11 (all-trans) | 13 (2 trans, 2 cis) |
| ORAC Value (µmol TE/g) | 25,000 | 18,000 | 12,000 | 35,000 |
| Bioavailability (AUC₀–₂₄) | 450 µg·h/mL | 320 µg·h/mL | 280 µg·h/mL | 500 µg·h/mL |
| Thermal Stability (°C) | 180 | 160 | 150 | 200 |
| Solubility (LogP) | 12.5 | 14.2 | 15.0 | 8.7 |
| Key Applications | Nutraceuticals, PDT | Food coloring | Vitamin A precursor | Aquaculture, Cosmetics |
Key Findings :
Cis-Configuration Advantage : The 7,7'-cis isomerization in this compound reduces crystallinity, enhancing solubility in lipid matrices by 18% compared to all-trans lycopene . This structural feature also mitigates oxidative degradation, as evidenced by a 40% lower peroxide formation rate under UV exposure .
Antioxidant Efficacy : While astaxanthin exhibits higher ORAC values due to ketone and hydroxyl groups, this compound’s stability in low-pH environments (e.g., gastric fluid) makes it superior for oral formulations .
Synthetic Complexity : this compound requires multi-step enantioselective synthesis (yield: 65%), whereas β-carotene is commercially produced via microbial fermentation (yield: 90%) .
Pharmacokinetic and Toxicological Profiles
Table 2: Toxicological and Pharmacokinetic Parameters
| Parameter | This compound | Lycopene | β-Carotene |
|---|---|---|---|
| LD₅₀ (Oral, Rat) | >5,000 mg/kg | >10,000 mg/kg | >15,000 mg/kg |
| CYP3A4 Inhibition | Moderate (IC₅₀: 25 µM) | Negligible | Negligible |
| Plasma Half-Life (h) | 12.3 | 8.5 | 6.2 |
| Bioaccumulation (BCF) | 120 | 85 | 75 |
Key Findings :
- Toxicity : this compound’s moderate CYP3A4 inhibition necessitates drug interaction studies, unlike lycopene and β-carotene .
- Bioaccumulation : Higher BCF (Bioconcentration Factor) indicates preferential adipose tissue storage, requiring dose optimization for chronic use .
Industrial and Commercial Viability
- Cost Analysis : Production costs for this compound (~$2,500/kg) exceed lycopene ($800/kg) due to chromatographic purification steps .
- Patent Landscape : Over 85% of patents focus on cis-isomer stabilization methods (e.g., microencapsulation with α-cyclodextrin), highlighting proprietary formulation challenges .
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